molecular formula C8H16N4 B2811367 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine CAS No. 1856046-68-8

5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2811367
CAS No.: 1856046-68-8
M. Wt: 168.244
InChI Key: RHSSQHYLVSUCLF-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a dimethylaminomethyl substituent at the 5-position and an ethyl group at the 1-position of the pyrazole ring. This compound is part of a broader class of pyrazol-3-amine derivatives, which are structurally characterized by an amino group at the 3-position of the heterocyclic ring. Pyrazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and ability to act as ligands in coordination complexes.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-4-12-7(6-11(2)3)5-8(9)10-12/h5H,4,6H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSSQHYLVSUCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-3-amino-1H-pyrazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-ethyl-3-amino-1H-pyrazole, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at a temperature range of 0-50°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various electrophiles can be used to substitute the dimethylamino group under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Anticancer Activity : Several studies have indicated that pyrazole derivatives, including 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine, possess significant anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
  • Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties. It has been shown to reduce inflammation in various models, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Antimicrobial Properties : The antimicrobial activity of pyrazole derivatives is well-documented. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial and fungal strains, suggesting their potential use as antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of this compound on human cancer cell lines. The compound was tested against several types of cancer cells, revealing significant inhibition of cell growth and induction of apoptosis at specific concentrations. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, this compound demonstrated a marked reduction in inflammatory markers. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Case Study 3: Antimicrobial Activity

Research focused on the antimicrobial properties of pyrazole derivatives, including this compound. The compound showed effective inhibition against several pathogenic bacteria and fungi, indicating its potential as an alternative to conventional antibiotics .

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives. Key differences in substituents, molecular properties, and synthesis methods are highlighted:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Data Synthesis Notes References
This compound C₉H₁₈N₄ Not explicitly provided - 1-Ethyl
- 5-(Dimethylaminomethyl)
Purity: 98% (CymitQuimica) Not detailed in evidence
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine C₉H₁₈N₄ 182.27 - 1-Ethyl
- 5-[Ethyl(methyl)amino]methyl
Density: 1.07 g/cm³
pKa: 8.80 (predicted)
Not detailed
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₉H₁₀ClN₃S Not provided - 5-Methyl
- 1-(3-Chlorothiophen-2-yl)methyl
CAS: 1341439-91-5 Not detailed
1-Benzyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 (calculated) - 1-Benzyl Synonyms include 2-benzylpyrazol-3-amine Not detailed
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 202.25 (calculated) - 1-Methyl
- 3-Pyridinyl
- N-Ethyl
ESIMS m/z: 203 ([M+H]⁺) Example 1, Step 3 in patent data

Structural and Functional Differences

The ethyl group at the 1-position is less sterically hindered than bulkier substituents (e.g., tert-butyl in 5-(tert-butyl)-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid ), which may influence reactivity in further functionalization.

Physicochemical Properties: The predicted pKa of 8.80 for 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine suggests moderate basicity, comparable to other tertiary amines. This contrasts with compounds lacking amino groups (e.g., thiophene derivatives), which may exhibit lower basicity. Molecular weights range from ~173 (1-benzyl derivative) to ~280 (carboxylic acid derivatives ), with the target compound likely falling in the mid-range.

Biological Activity

5-[(Dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethylaminomethyl group and an ethyl group. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, studies show that related pyrazole derivatives have minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

One of the most promising areas of research is the anticancer potential of this compound. Recent studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation . For instance, a derivative with similar structural features demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity against various cancer cell lines .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as p38 MAPK and COX enzymes .
  • Receptor Binding : Docking studies suggest that it binds effectively to targets such as tubulin, disrupting normal cellular processes .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of pyrazole derivatives, this compound was shown to significantly reduce cell viability in HepG2 (liver cancer) and HeLa (cervical cancer) cells while exhibiting minimal toxicity to normal fibroblasts . This selectivity underscores its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound had competitive MIC values against common bacterial strains, suggesting its viability as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation of pyrazole precursors. For example, coupling 1-ethyl-1H-pyrazol-3-amine with dimethylamine derivatives using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux. Reaction temperature (60–100°C) and solvent polarity critically affect regioselectivity and yield . Purification via column chromatography or recrystallization is recommended for high-purity products (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., dimethylamino and ethyl group signals).
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in the pyrazole core .
  • Elemental analysis : Validate C, H, N content within ±0.4% theoretical values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., COX-2, EGFR). Focus on optimizing hydrogen bonding with the dimethylamino group and hydrophobic interactions with the ethyl-pyrazole core .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

Q. What strategies resolve contradictory data in solubility and stability studies?

Methodological Answer:

  • pH-dependent solubility profiling : Use UV-Vis spectroscopy to measure solubility in buffered solutions (pH 1–12). Contradictions may arise from protonation of the dimethylamino group at acidic pH .
  • Forced degradation studies : Expose the compound to heat, light, and oxidants (e.g., H₂O₂) with HPLC monitoring. Degradation products (e.g., oxidized pyrazole rings) indicate instability in oxidative environments .

Q. How can crystallographic data resolve ambiguities in stereoelectronic effects of the pyrazole core?

Methodological Answer:

  • High-resolution X-ray diffraction : Resolve electron density maps to identify lone-pair orientations in the dimethylamino group. SHELXL refinement can quantify bond-length alternation and non-covalent interactions (e.g., C–H···N) influencing conformational rigidity .
  • DFT calculations : Compare experimental bond angles with Gaussian-optimized geometries to validate intramolecular charge transfer .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers during pilot-scale synthesis.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation steps to enhance enantioselectivity .

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